

An In-depth Technical Guide to (2-methylbenzoyl) 2-methylbenzoate

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Compound of Interest

Compound Name: 2-Methylbenzoic acid anhydride

Cat. No.: B1593519

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Abstract

This technical guide provides a comprehensive overview of (2-methylbenzoyl) 2-methylbenzoate (CAS No. 607-86-3), a symmetrical aromatic carboxylic anhydride also known as 2-methylbenzoic anhydride or o-toluic anhydride. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the molecule's chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. The significance of this compound lies in its function as a potent acylating agent, enabling the introduction of the 2-methylbenzoyl (o-toluoyl) moiety into various molecular frameworks. This guide synthesizes field-proven insights with established chemical principles to serve as an authoritative resource for the practical application and understanding of this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Properties

(2-methylbenzoyl) 2-methylbenzoate is structurally defined by two 2-methylbenzoyl groups linked by an anhydride oxygen. This symmetrical arrangement dictates its reactivity and physical characteristics. The steric hindrance imposed by the ortho-methyl groups influences its conformational geometry and reactivity compared to its unsubstituted analog, benzoic anhydride.

Chemical Structure

The molecular structure is detailed below, with the IUPAC name, CAS registry number, and other key identifiers.

- IUPAC Name: (2-methylbenzoyl) 2-methylbenzoate[1][2]
- Synonyms: 2-Methylbenzoic anhydride, **2-Methylbenzoic acid anhydride**, o-toluic anhydride[1][3]
- CAS Number: 607-86-3[1][2]
- Molecular Formula: C₁₆H₁₄O₃[1][2]
- InChI Key: YLBSXJWDERHYFY-UHFFFAOYSA-N[1][2]
- Canonical SMILES: CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C[1]

Figure 1: Chemical Structure of (2-methylbenzoyl) 2-methylbenzoate

Physicochemical Data

The key physical and chemical properties are summarized in the table below. The compound is a low-melting, white solid with a high boiling point, characteristic of a molecule with its molecular weight and aromatic nature. Its sensitivity to moisture is a critical handling parameter, as it can hydrolyze back to 2-methylbenzoic acid.

Property	Value	Source(s)
Molecular Weight	254.29 g/mol	[1]
Appearance	White to off-white solid/crystal	[4]
Melting Point	37 - 41 °C	[1]
Boiling Point	221 °C (at 11 mmHg)	[1]
Flash Point	194 °C	[1]
Purity	Available as ≥97% or ≥98%	[1][4]
Key Condition to Avoid	Moisture Sensitive	
Storage	Store under inert gas (e.g., Argon) in a cool, dark place (<15°C recommended)	[5]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for the effective use of any chemical intermediate. The following data outlines the expected spectroscopic signature of (2-methylbenzoyl) 2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the ortho-substitution pattern. Key signals would include:
 - A singlet for the two equivalent methyl (–CH₃) groups, likely appearing around δ 2.4-2.6 ppm.
 - A multiplet system in the aromatic region (approx. δ 7.2-8.1 ppm) corresponding to the eight aromatic protons. The proton ortho to the carbonyl group is expected to be the most downfield-shifted.
- ¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected signals include:

- A peak for the methyl carbons ($-\text{CH}_3$).
- Multiple signals in the aromatic region (approx. δ 125-140 ppm).
- A downfield signal for the electrophilic carbonyl carbons ($\text{C}=\text{O}$), which is highly characteristic of the anhydride functional group (approx. δ 160-165 ppm).
- Vendor data confirms the structure via NMR, although specific public peak lists are not readily available.^[6]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the anhydride functional group.

- Symmetric and Asymmetric $\text{C}=\text{O}$ Stretching: Two distinct and strong absorption bands are the hallmark of an acid anhydride. These typically appear at approximately 1780 cm^{-1} (asymmetric stretch) and 1720 cm^{-1} (symmetric stretch).
- C-O Stretching: A strong band corresponding to the C-O-C stretch is expected in the range of $1100\text{-}1000\text{ cm}^{-1}$.
- Aromatic C-H and C=C Stretching: Peaks corresponding to aromatic C-H stretching will appear just above 3000 cm^{-1} , while aromatic C=C stretching vibrations will be visible in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

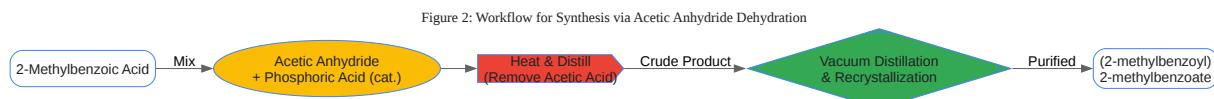
- Molecular Ion (M^+): The molecular ion peak is expected at $\text{m/z} = 254$, corresponding to the molecular weight of $\text{C}_{16}\text{H}_{14}\text{O}_3$.^{[7][8]}
- Key Fragmentation: A characteristic fragmentation pattern for this molecule involves the formation of the 2-methylbenzoyl cation at $\text{m/z} = 119$. This fragment is often the base peak in the spectrum due to its stability.

Synthesis Protocols

The synthesis of symmetrical anhydrides like (2-methylbenzoyl) 2-methylbenzoate is typically achieved through the dehydration or condensation of the corresponding carboxylic acid. Below are two field-proven, reliable methodologies.

Protocol 1: Dehydration using Acetic Anhydride

This method is a robust and classic approach, adapted from a well-established Organic Syntheses procedure for benzoic anhydride. It relies on using acetic anhydride as both a reagent and a dehydrating agent, with an acid catalyst.



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Figure 2: Workflow for Synthesis via Acetic Anhydride Dehydration

Methodology:

- **Reaction Setup:** In a flask equipped with a fractional distillation column and a dropping funnel, combine 2-methylbenzoic acid (1.0 mole) with acetic anhydride (1.2 moles). Add a catalytic amount (e.g., 2-3 drops) of concentrated phosphoric acid.
- **Dehydration and Distillation:** Heat the mixture gently. The reaction forms (2-methylbenzoyl) 2-methylbenzoate and acetic acid. Slowly distill the lower-boiling acetic acid from the reaction mixture to drive the equilibrium toward the product. The temperature at the head of the column should be maintained to selectively remove acetic acid (b.p. ~ 118 °C).
- **Driving the Reaction:** As the reaction proceeds, the temperature of the reaction pot will rise. The reaction is considered complete when the distillation of acetic acid ceases.
- **Isolation and Purification:** Cool the reaction mixture. The crude product, (2-methylbenzoyl) 2-methylbenzoate, remains in the flask. Purify the product by vacuum distillation.

- Recrystallization (Optional): For higher purity, the distilled product can be recrystallized. Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., benzene or a toluene/hexane mixture) and allow it to cool slowly to form crystals.

Causality and Justification: This protocol is effective because the removal of the acetic acid byproduct via distillation is a powerful application of Le Châtelier's principle, forcing the reversible reaction to completion. Phosphoric acid catalyzes the reaction by protonating the carbonyl oxygen of acetic anhydride, making it a more potent electrophile.

Protocol 2: Acyl Chloride and Carboxylate Condensation

This method provides a high-yield pathway by reacting a highly electrophilic acyl chloride with its corresponding carboxylate salt. This approach is often preferred when the starting carboxylic acid is sensitive to high temperatures. A similar procedure has been successfully used to synthesize substituted analogs like 3-acetoxy-2-methylbenzoic anhydride.[9]

Methodology:

- Preparation of 2-methylbenzoyl chloride: Convert 2-methylbenzoic acid to 2-methylbenzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride. The crude acyl chloride is often used directly after removing excess reagent by distillation.
- Preparation of Sodium 2-methylbenzoate: Prepare the sodium salt by reacting 2-methylbenzoic acid with one equivalent of sodium hydroxide or sodium bicarbonate in an appropriate solvent (e.g., water or ethanol) and then drying the resulting salt thoroughly.
- Condensation Reaction: Dissolve the sodium 2-methylbenzoate in a dry, aprotic solvent (e.g., THF, DCM, or acetonitrile). Add one equivalent of 2-methylbenzoyl chloride dropwise to the solution, maintaining the temperature with an ice bath if the reaction is highly exothermic.
- Reaction Monitoring and Workup: Stir the reaction at room temperature until completion (monitor by TLC or GC). Upon completion, filter the mixture to remove the sodium chloride byproduct.
- Purification: Wash the filtrate with dilute aqueous bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and

remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Self-Validation and Trustworthiness: This protocol is inherently self-validating. The formation of a salt (NaCl) as a byproduct provides a clear visual and physical endpoint for the reaction. The high reactivity of the acyl chloride ensures a strong thermodynamic driving force, leading to high conversion rates and a clean reaction profile when conducted under anhydrous conditions.

Chemical Reactivity and Mechanistic Insights

The chemistry of (2-methylbenzoyl) 2-methylbenzoate is dominated by the anhydride functional group. The two electron-withdrawing carbonyl groups create highly electrophilic carbonyl carbons, making the molecule an excellent acylating agent.

Nucleophilic Acyl Substitution

The core reactivity is nucleophilic acyl substitution. A nucleophile (Nu^-) attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a 2-methylbenzoate anion, which is a stable and effective leaving group. This process transfers a 2-methylbenzoyl group to the nucleophile.

Figure 3: General Mechanism for Nucleophilic Acyl Substitution

- **Esterification:** Reaction with alcohols (ROH), often catalyzed by a non-nucleophilic base like pyridine, yields the corresponding ester (2-methylbenzoyl ester) and 2-methylbenzoic acid.
- **Amidation:** Reaction with primary or secondary amines (R_2NH) readily forms N-substituted 2-methylbenzamides. Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the carboxylic acid byproduct.

Applications in Research and Drug Development

(2-methylbenzoyl) 2-methylbenzoate and its direct precursor, 2-methylbenzoyl chloride, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The 2-methylbenzoyl group is a structural motif found in several biologically active molecules.

A prominent example is in the synthesis of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia. A key intermediate in Tolvaptan synthesis is 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.[10] This intermediate is prepared by the N-acylation of an aminobenzoate derivative with 2-methylbenzoyl chloride, highlighting the industrial relevance of introducing the 2-methylbenzoyl group. The use of the anhydride offers a milder alternative to the acyl chloride for such transformations, producing a carboxylic acid byproduct instead of corrosive HCl gas.

Safety and Handling

As a reactive acylating agent, (2-methylbenzoyl) 2-methylbenzoate requires careful handling.

- GHS Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]

- Precautionary Measures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Keep away from moisture and incompatible materials such as strong bases, strong oxidizing agents, and alcohols.
- In case of contact, immediately flush the affected area with copious amounts of water.

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References

- 1. jk-sci.com [jk-sci.com]
- 2. 2-Methylbenzoic Anhydride | C16H14O3 | CID 136405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. 2-Methylbenzoic Anhydride | 607-86-3 | TCI AMERICA [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - 2-methylbenzoic anhydride (C16H14O3) [pubchemlite.lcsb.uni.lu]
- 8. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]
- 9. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
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